![molecular formula C8H10N2O4 B1450839 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid CAS No. 954241-05-5](/img/structure/B1450839.png)
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid
Overview
Description
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4 . It is used in various scientific research applications, ranging from drug synthesis to studying biological processes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid, can be achieved via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The InChI code for 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is 1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid is an off-white solid . It has a molecular weight of 198.18 .Scientific Research Applications
Analytical Chemistry: Visual Sensing of Contaminants
This compound has been utilized in the development of analytical methods for the visual sensing of contaminants like melamine at parts-per-billion levels. The use of Au nanoparticles in conjunction with this compound allows for highly sensitive detection methods, which are crucial for ensuring food safety and environmental monitoring .
properties
IUPAC Name |
5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZUOCILSQWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716393 | |
Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid | |
CAS RN |
954241-05-5 | |
Record name | 1,6-Dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954241-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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